molecular formula C8H4N2O6 B12588682 2,5-Dihydroxy-4-nitro-1H-isoindole-1,3(2H)-dione CAS No. 647860-39-7

2,5-Dihydroxy-4-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B12588682
CAS No.: 647860-39-7
M. Wt: 224.13 g/mol
InChI Key: YOABSZQMNMANMC-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-4-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydroxy-4-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the nitration of a precursor isoindole compound followed by hydroxylation. The reaction conditions often require the use of strong acids, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and hydroxylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxy-4-nitro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amino-substituted isoindole compounds.

Scientific Research Applications

2,5-Dihydroxy-4-nitro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 2,5-Dihydroxy-4-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the hydroxyl groups may form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydroxy-1H-isoindole-1,3(2H)-dione: Lacks the nitro group, leading to different chemical properties and reactivity.

    4-Nitro-1H-isoindole-1,3(2H)-dione: Lacks the hydroxyl groups, affecting its hydrogen bonding capabilities.

    2,5-Dihydroxy-4-methyl-1H-isoindole-1,3(2H)-dione: Contains a methyl group instead of a nitro group, altering its electronic properties.

Uniqueness

2,5-Dihydroxy-4-nitro-1H-isoindole-1,3(2H)-dione is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.

Properties

CAS No.

647860-39-7

Molecular Formula

C8H4N2O6

Molecular Weight

224.13 g/mol

IUPAC Name

2,5-dihydroxy-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C8H4N2O6/c11-4-2-1-3-5(6(4)10(15)16)8(13)9(14)7(3)12/h1-2,11,14H

InChI Key

YOABSZQMNMANMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=O)N(C2=O)O)[N+](=O)[O-])O

Origin of Product

United States

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